molecular formula C5H8O2 B086131 2,6-Dioxaspiro[3.3]heptane CAS No. 174-79-8

2,6-Dioxaspiro[3.3]heptane

Cat. No.: B086131
CAS No.: 174-79-8
M. Wt: 100.12 g/mol
InChI Key: XQLZHIBLSSHZAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dioxaspiro[3.3]heptane is a chemical compound with the molecular formula C5H8O2. It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dioxaspiro[3.3]heptane typically involves cyclization reactions. One common method is the [2+2] cycloaddition of dichloroketene with olefins, which results in the formation of the spiro compound. This method, however, often yields low to moderate amounts and requires purification through chromatography .

Another synthetic route involves double substitution reactions between di-electrophiles and di-nucleophiles. This multi-step synthesis offers higher yields and often does not require purification through chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods used in laboratory synthesis can potentially be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2,6-Dioxaspiro[3.3]heptane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one of the atoms or groups in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as hydroxide ions or amines in a suitable solvent.

Major Products Formed

    Oxidation: Oxidation of this compound can lead to the formation of carboxylic acids or ketones.

    Reduction: Reduction can yield alcohols or alkanes.

    Substitution: Substitution reactions can produce a variety of substituted spiro compounds depending on the nucleophile used.

Scientific Research Applications

2,6-Dioxaspiro[3.3]heptane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of polymers and other materials with unique properties

Mechanism of Action

The mechanism of action of 2,6-Dioxaspiro[3.3]heptane depends on the specific reactions it undergoes. In general, its reactivity is influenced by the spiro structure, which can stabilize transition states and intermediates in chemical reactions. The molecular targets and pathways involved vary depending on the specific application and the derivatives being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxa-6-azaspiro[3.3]heptane
  • 6-Boc-2-thia-6-aza-spiro[3.3]heptane-2,2-dioxide
  • 6,6-Difluoro-spiro[3.3]heptane-2-carboxylic acid
  • 1,6-Dioxaspiro[4.4]nonane-2,7-dione

Uniqueness

2,6-Dioxaspiro[3.3]heptane is unique due to its specific spiro structure, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

2,6-dioxaspiro[3.3]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c1-5(2-6-1)3-7-4-5/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQLZHIBLSSHZAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CO1)COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40169741
Record name 2,6-Dioxaspiro(3.3)heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40169741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174-79-8
Record name 2,6-Dioxaspiro[3.3]heptane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=174-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dioxaspiro(3.3)heptane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000174798
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dioxaspiro(3.3)heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40169741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-DIOXASPIRO(3.3)HEPTANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4046SYP4FC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dioxaspiro[3.3]heptane
Reactant of Route 2
2,6-Dioxaspiro[3.3]heptane
Reactant of Route 3
Reactant of Route 3
2,6-Dioxaspiro[3.3]heptane
Reactant of Route 4
2,6-Dioxaspiro[3.3]heptane
Reactant of Route 5
2,6-Dioxaspiro[3.3]heptane
Reactant of Route 6
2,6-Dioxaspiro[3.3]heptane
Customer
Q & A

Q1: How is 2,6-Dioxaspiro[3.3]heptane formed in the environment?

A: this compound (DOH) is formed through a series of spontaneous decomposition reactions starting with 3-bromo-2,2-bis(bromomethyl)propanol (TBNPA) in aqueous environments. [] TBNPA undergoes a stepwise debromination, forming intermediates 3,3-bis(bromomethyl)oxetane (BBMO) and 3-bromomethyl-3-hydroxymethyloxetane (BMHMO) before ultimately yielding DOH. This process releases one bromide ion at each stage. []

Q2: What is the environmental concern regarding this compound and its precursors?

A: The research highlights that TBNPA is a significant semi-volatile organic pollutant found in aquifers. [] Due to its slow degradation, with an estimated half-life of 100 years, TBNPA can persist in the environment for extended periods. [] While the research focuses on the formation of DOH, it acknowledges that TBNPA and its byproducts, including DOH, pose environmental hazards. [] This persistence raises concerns about the long-term impact of these compounds on water resources and ecosystems. Further research is needed to understand the specific toxicological effects of DOH.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.